6-(4-Chlorophenyl)benzo[a]phenazin-5-ol

Medicinal Chemistry Drug Discovery ADME

Source 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol (CAS 294649-97-1) for precise, validated research. This specific compound is a critical pharmacophore, offering confirmed nanomolar MPO inhibition (IC50 = 36 nM) unavailable with the unsubstituted benzo[a]phenazine core (CAS 2089-82-9). Its established antiproliferative activity against LoVo/HCT-116 cell lines, comparable to oxaliplatin, makes it a superior, non-interchangeable chemical probe for targeted sar studies and polyheterocyclic synthesis. Ensure your research integrity with the correct, highly differentiated compound.

Molecular Formula C22H13ClN2O
Molecular Weight 356.8g/mol
CAS No. 294649-97-1
Cat. No. B604453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)benzo[a]phenazin-5-ol
CAS294649-97-1
Molecular FormulaC22H13ClN2O
Molecular Weight356.8g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)O
InChIInChI=1S/C22H13ClN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H
InChIKeyCMRWOCCVFSODSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)benzo[a]phenazin-5-ol (CAS 294649-97-1) for Targeted Chemical Biology and Screening: An Evidence-Based Technical Profile


6-(4-Chlorophenyl)benzo[a]phenazin-5-ol (CAS 294649-97-1) is a synthetic, polyheterocyclic small molecule belonging to the benzo[a]phenazine class, characterized by a fused tetracyclic core with a 4-chlorophenyl substituent at the 6-position and a hydroxyl group at the 5-position . This compound is utilized as a versatile building block in medicinal chemistry and materials science due to its rigid, planar structure and electron-rich nature, which are crucial for π-π stacking interactions and target engagement [1]. While commercial availability is limited to specialized research chemical suppliers, its distinct substitution pattern and physicochemical properties differentiate it from simpler phenazine analogs, offering specific advantages in targeted biological assays and synthetic applications .

Why 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol Cannot Be Replaced by Unsubstituted Benzo[a]phenazin-5-ol in a Research Program


Substituting 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol (CAS 294649-97-1) with the unsubstituted parent compound, 6H-benzo[a]phenazin-5-ol (CAS 2089-82-9), or other analogs is not a scientifically equivalent exchange due to profound differences in both physicochemical and biological properties [1]. The 4-chlorophenyl substituent at the C-6 position is a critical pharmacophore element that significantly alters the molecule's overall lipophilicity, electronic distribution, and three-dimensional shape . This substitution directly impacts target binding affinity and selectivity, as evidenced by the stark contrast in reported biological activities. For instance, while the unsubstituted core is known as a Myc inhibitor (IC50 = 1.8 μM), the 4-chlorophenyl derivative demonstrates distinct activity profiles, including potential MPO inhibition and antiproliferative effects, which are entirely absent in the unsubstituted analog [2]. Therefore, any attempt to use a generic replacement would fundamentally alter the research outcomes and is not supported by the available data.

6-(4-Chlorophenyl)benzo[a]phenazin-5-ol: Quantifiable Differentiation Evidence from Comparative and Class-Level Data


Quantitative Impact of C-6 4-Chlorophenyl Substitution on Lipophilicity and Drug-Likeness

The introduction of the 4-chlorophenyl group at the C-6 position of the benzo[a]phenazine core dramatically increases molecular lipophilicity compared to the unsubstituted scaffold . This structural modification results in a calculated LogP value of 6.64 for 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol, a key parameter governing membrane permeability and target engagement in cellular assays [1]. While a direct LogP comparison for the exact unsubstituted parent is not available in the same dataset, the addition of this lipophilic moiety is a well-established strategy to enhance cellular uptake, which can be critical for accessing intracellular targets [2].

Medicinal Chemistry Drug Discovery ADME

Defined Inhibitory Profile Against Myeloperoxidase (MPO) with Nanomolar Potency

Public bioactivity databases document the specific interaction of 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol with human myeloperoxidase (MPO), a key enzyme in inflammatory pathways [1]. This is a distinct activity profile not shared by the unsubstituted parent, which is reported as a Myc inhibitor [2]. The compound demonstrates potent inhibition of MPO's peroxidation activity with an IC50 of 36 nM and its chlorination activity with an IC50 of 50 nM in separate recombinant enzyme assays . This activity profile is crucial for research programs focused on inflammation and oxidative stress.

Inflammation Enzymology Target Engagement

Comparative Antiproliferative Activity Against Colorectal Cancer Cell Lines

In a comparative study evaluating antiproliferative effects against colorectal cancer models, 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol demonstrated significant cytotoxicity . The compound exhibited IC50 values of 19.51 ± 2.35 μM and 13.48 ± 1.78 μM against LoVo and HCT-116 cell lines, respectively [1]. These values were comparable to or better than those observed for the standard-of-care agents oxaliplatin and 5-fluorouracil (5-FU) in the same assay panel [2]. This data positions the compound as a valuable chemical probe for investigating cancer cell biology, particularly in colorectal cancer models.

Oncology Cell Biology Phenotypic Screening

Primary Scientific and Industrial Use Cases for 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol Based on Available Evidence


MPO-Mediated Inflammation and Oxidative Stress Research

Procure 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol for use as a validated chemical probe in studies investigating the role of myeloperoxidase (MPO) in inflammatory diseases and oxidative stress pathways. The compound's confirmed nanomolar inhibition of both MPO's peroxidation (IC50 = 36 nM) and chlorination (IC50 = 50 nM) activities makes it a precise tool for dissecting MPO-dependent mechanisms in cellular and biochemical assays [1]. Its use is strictly confined to research applications and is not intended for diagnostic or therapeutic use.

Lead Identification and SAR Studies in Colorectal Cancer Drug Discovery

Utilize 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol as a well-characterized starting point for structure-activity relationship (SAR) studies in oncology, specifically for colorectal cancer. With established antiproliferative activity against LoVo and HCT-116 cell lines that is comparable to or exceeds that of oxaliplatin and 5-FU, this compound provides a validated chemical scaffold for further medicinal chemistry optimization . Its distinct physicochemical profile (LogP = 6.64, tPSA = 46.0) also provides a basis for rational design to improve drug-like properties .

Synthesis of Structurally Diverse Polyheterocycles

Employ 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol as a key intermediate or template in synthetic organic chemistry for constructing novel polyheterocyclic systems. The compound's functional handles (the hydroxyl group and the chlorophenyl ring) make it a versatile building block for creating diverse molecular libraries of biologically promising scaffolds, such as pyranophenazines and spiropyranophenazines [2]. This application is supported by extensive review literature highlighting the use of benzo[a]phenazin-5-ols in this capacity.

Exploratory Research on Selective Target Engagement

Use 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol in exploratory biology projects aimed at identifying novel binding partners or understanding polypharmacology. Given the reported lack of significant activity against 5-Lipoxygenase at 100 μM, this compound may offer a degree of selectivity that can be leveraged to deconvolute complex biological pathways [3]. This application is for basic research purposes only, where the precise molecular target may not be fully defined.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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